REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[OH:21])=O)=[CH:7][CH:6]=1)(=O)C.Cl.Cl.NC1C=CC(C2CC(=O)C3C(=CC=CC=3)O2)=CC=1>[Zn].C(O)(=O)C>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:12][CH2:13][C:15]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[O:21]2)=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
4-Acetylamino-2'-hydroxychalcone
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=CC(=O)C1=C(C=CC=C1)O
|
Name
|
4'-aminoflavanone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The residual zinc was filtered off
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
EXTRACTION
|
Details
|
the oily product extracted into dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solution was chromatographed on neutral alumina
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the first fraction evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |